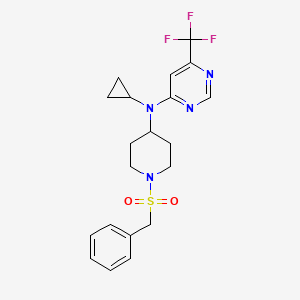
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. The compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. In
作用机制
The mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of procaspase-3, an inactive precursor to the caspase-3 enzyme that is involved in apoptosis. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme and initiates the apoptotic process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide include the induction of apoptosis in cancer cells, sensitization of cancer cells to chemotherapy and radiation therapy, and anti-inflammatory effects. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has also been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
One advantage of using N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several potential future directions for research on N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, which could lead to the development of more effective cancer therapies. Additionally, the anti-inflammatory effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide could be further explored for potential applications in the treatment of inflammatory diseases.
合成方法
The synthesis of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of piperidine-4-carboxylic acid and N-phenylmaleimide. This reaction produces N-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, which is then reacted with propargyl bromide to produce N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide (N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide). The overall yield of the synthesis is approximately 30%.
科学研究应用
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to induce apoptosis in cancer cells, particularly in glioblastoma cells. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-12-20(16-8-6-5-7-9-16)18(22)15-10-13-19(14-11-15)17(21)4-2/h3-9,15H,1-2,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZJBZAZXKKABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

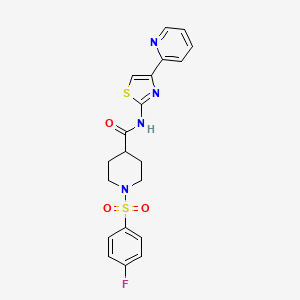
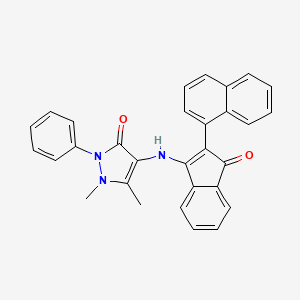

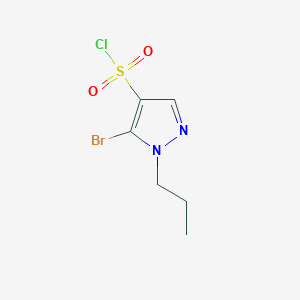

![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)
![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)
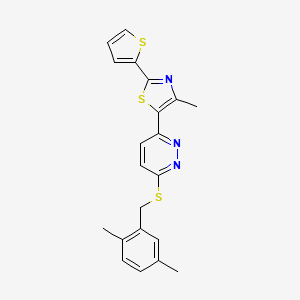
![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)
![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)
![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)
